Benzenesulfinamide, N,N-dimethyl-
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Overview
Description
Benzenesulfinamide, N,N-dimethyl- is an organic compound with the molecular formula C8H11NOS It is a derivative of benzenesulfinamide where the nitrogen atom is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfinamide, N,N-dimethyl- can be synthesized through the reaction of benzenesulfinyl chloride with dimethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of benzenesulfinamide, N,N-dimethyl- involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: Benzenesulfinamide, N,N-dimethyl- can undergo oxidation reactions to form sulfonamides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted benzenesulfinamides.
Scientific Research Applications
Benzenesulfinamide, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfinamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenesulfinamide, N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
- Benzenesulfonamide
- N,N-dimethylbenzenesulfonamide
- Benzenesulfinamide
Comparison: Benzenesulfinamide, N,N-dimethyl- is unique due to the presence of the sulfinamide group and the dimethyl substitution on the nitrogen atom. This structural difference imparts distinct chemical and biological properties compared to its analogs. For example, while benzenesulfonamide is primarily used as an antibacterial agent, benzenesulfinamide, N,N-dimethyl- has shown potential in anticancer research due to its ability to inhibit specific enzymes.
Properties
CAS No. |
5539-54-8 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N,N-dimethylbenzenesulfinamide |
InChI |
InChI=1S/C8H11NOS/c1-9(2)11(10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
HLDBHWJNZHGZMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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